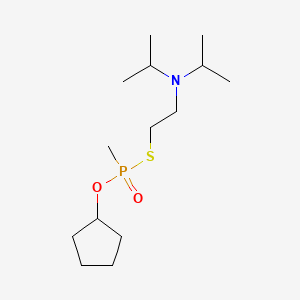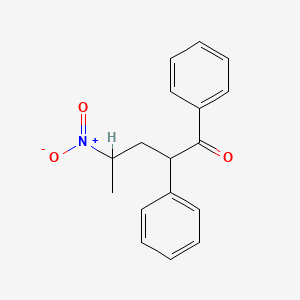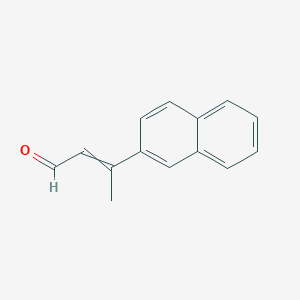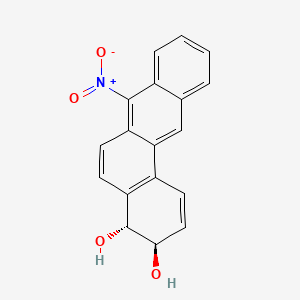
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, including their use as pesticides, nerve agents, and in various industrial processes. The compound’s structure includes a cyclopentyl group, a diisopropylamino group, and a methylphosphonothiolate moiety, making it a complex molecule with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentanol with phosphorus trichloride to form cyclopentyl phosphonochloridate. This intermediate is then reacted with diisopropylamine to introduce the diisopropylamino group. Finally, the methylphosphonothiolate moiety is introduced through a reaction with methylphosphonothioic dichloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the potential toxicity of the intermediates and the final product.
Analyse Chemischer Reaktionen
Types of Reactions
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothiolate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diisopropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothiolates.
Wissenschaftliche Forschungsanwendungen
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system structures, which can lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothiolate (VX): A well-known nerve agent with similar structural features.
O-isobutyl S-2-(diethylamino)ethyl methylphosphonothiolate (RVX): Another nerve agent with a different alkyl group.
O-cyclohexyl S-(diethylamino)ethyl methylphosphonothiolate: A compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides different steric and electronic effects compared to other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical processes.
Eigenschaften
CAS-Nummer |
85473-33-2 |
|---|---|
Molekularformel |
C14H30NO2PS |
Molekulargewicht |
307.43 g/mol |
IUPAC-Name |
N-[2-[cyclopentyloxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H30NO2PS/c1-12(2)15(13(3)4)10-11-19-18(5,16)17-14-8-6-7-9-14/h12-14H,6-11H2,1-5H3 |
InChI-Schlüssel |
KMOQPOZNANNNKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCSP(=O)(C)OC1CCCC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)






![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
